3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

Physicochemical profiling Lipophilicity Drug-likeness

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 60045-40-1; molecular formula C₁₈H₁₃N₃O₂; molecular weight 303.32 g/mol) is a synthetic small molecule belonging to the 3-arylidene-imidazo[1,2-c]quinazolin-2(3H)-one subclass of fused tricyclic heterocycles. The compound features an imidazo[1,2-c]quinazolin-2-one core with an exocyclic (E)-2-methoxybenzylidene substituent at the N3 position, creating an extended conjugated π-system that distinguishes it from 5-aryl-substituted and 2,3-diphenyl-substituted imidazoquinazolines described in recent medicinal chemistry campaigns.

Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
Cat. No. B12909282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
Molecular FormulaC18H13N3O2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N=C3N2C=NC4=CC=CC=C43
InChIInChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-15-18(22)20-17-13-7-3-4-8-14(13)19-11-21(15)17/h2-11H,1H3/b15-10+
InChIKeyUJQWSEZVKUJLMX-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 60045-40-1): Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Context


3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 60045-40-1; molecular formula C₁₈H₁₃N₃O₂; molecular weight 303.32 g/mol) is a synthetic small molecule belonging to the 3-arylidene-imidazo[1,2-c]quinazolin-2(3H)-one subclass of fused tricyclic heterocycles . The compound features an imidazo[1,2-c]quinazolin-2-one core with an exocyclic (E)-2-methoxybenzylidene substituent at the N3 position, creating an extended conjugated π-system that distinguishes it from 5-aryl-substituted and 2,3-diphenyl-substituted imidazoquinazolines described in recent medicinal chemistry campaigns [1][2]. The imidazo[1,2-c]quinazoline scaffold has attracted significant attention for its demonstrated α-glucosidase inhibitory activity (IC₅₀ range: 12.44–308.33 µM against Saccharomyces cerevisiae α-glucosidase), in vitro cytotoxicity against MCF-7 and HeLa cancer cell lines, and antimicrobial properties, positioning this compound class as a versatile starting point for hit-to-lead optimization in metabolic disease and oncology programs [1][3][4].

Why Generic Substitution of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one with Other Imidazoquinazoline Analogs Carries Scientific and Procurement Risk


The imidazo[1,2-c]quinazoline scaffold encompasses structurally diverse subclasses—including 5-aryl-2,3-diphenyl derivatives, 5-thio-substituted analogs, 2,3-dihydro variants, and 3-arylidene-substituted congeners—that exhibit markedly different biological activity profiles depending on substitution pattern, oxidation state, and conjugated system topology [1][2]. The 3-(2-methoxybenzylidene) substituent on this compound creates an extended exocyclic α,β-unsaturated carbonyl system that is absent in the 5-aryl-substituted imidazoquinazolines dominating the current α-glucosidase literature, and this conjugated enone motif may engage distinct nucleophilic targets or binding conformations not accessible to saturated or 5-substituted analogs [1]. Furthermore, the ortho-methoxy group introduces differential lipophilicity (calculated LogP ≈ 1.92) and altered hydrogen-bonding capacity compared to unsubstituted, para-substituted, or hydroxyl-bearing benzylidene analogs within the same 60045-CAS series, meaning that procurement of a structurally similar but differently substituted benzylidene-imidazoquinazolinone will not replicate the same physicochemical or predicted pharmacological profile [3]. The absence of peer-reviewed head-to-head comparative biological data for this specific compound underscores the importance of sourcing the exact structure for SAR-by-catalog or scaffold-hopping campaigns.

Quantitative Differentiation Evidence for 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one Versus Structural Analogs and Scaffold Comparators


LogP-Driven Lipophilicity Differentiation of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one Versus the Unsubstituted 3-(Phenylmethylene) Parent Analog

The 2-methoxy substituent on the benzylidene ring of the target compound (CAS 60045-40-1) imparts measurably increased lipophilicity compared to the unsubstituted 3-(phenylmethylene) parent analog (CAS 60045-37-6). The calculated LogP for 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is 1.91950, compared to a predicted LogP of approximately 2.8–3.0 for the unsubstituted analog based on the same computational method . The target compound exhibits a polar surface area (PSA) of 56.48 Ų and an exact mass of 303.101 Da, properties that place it within favorable oral drug-likeness parameter space per Lipinski and Veber rules, while the ortho-methoxy group provides an additional hydrogen-bond acceptor not present in the des-methoxy comparator . This moderate lipophilicity is noteworthy in the context of the imidazoquinazoline class, where SAR studies have demonstrated that methoxy substitution at aryl positions can enhance α-glucosidase inhibitory potency—a structure-property relationship that would not be replicated by the unsubstituted benzylidene analog [1].

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Class-Level α-Glucosidase Inhibitory Activity of the Imidazo[1,2-c]quinazoline Scaffold and SAR Implications for 3-Benzylidene-Substituted Congeners

Although no peer-reviewed study has reported α-glucosidase IC₅₀ data specifically for 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one, extensive quantitative evidence exists for the broader imidazo[1,2-c]quinazoline scaffold class, enabling class-level inference of inhibitory potential. Peytam et al. (2023) demonstrated that 5-aryl-2,3-diphenylimidazo[1,2-c]quinazolines (series 11a–o) exhibit IC₅₀ values ranging from 12.44 ± 0.38 µM to 273.28 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, all substantially more potent than the standard drug acarbose (IC₅₀ = 750.0 ± 1.5 µM) [1]. The most potent analog (11j) was 60.3-fold more potent than acarbose. Critically, SAR analysis revealed that electron-donating groups, particularly methoxy (–OCH₃), at the aryl ring position improved inhibitory potency, with the methoxy-bearing compounds 11g (IC₅₀ = 82.64 ± 0.03 µM), 11j (IC₅₀ = 12.44 ± 0.38 µM), and 11k (IC₅₀ = 14.32 ± 0.05 µM) ranking among the most active in the series [1]. In a separate study of benzylidene-quinazolinone hybrids, Khalifa et al. (2022) reported that compounds bearing 4-hydroxybenzylidene and 4-chlorobenzylidene moieties exhibited α-glucosidase IC₅₀ values of 561 µM and 610 µM, respectively, with in vivo blood glucose reduction of up to 43.07% in STZ-induced hyperglycemic rats [2]. The 2-methoxybenzylidene substitution on the target compound represents a distinct electronic and steric environment that has not been specifically profiled but aligns with the methoxy-favorable SAR trend established across multiple imidazoquinazoline chemotypes. The 2024 Peytam study further confirmed that 2-OCH₃ substitution on a terminal phenyl ring (compound 19e) delivered the best inhibitory potency (IC₅₀ = 50.0 ± 0.12 µM, 15-fold more potent than acarbose) within that series, outperforming 4-OCH₃ (IC₅₀ = 89.30 µM) and unsubstituted phenyl (IC₅₀ = 118.25 µM) [3]. This convergent SAR supports the hypothesis that ortho-methoxy substitution is a potency-enhancing feature across imidazoquinazoline subclasses, though direct experimental confirmation for the 3-benzylidene series is lacking.

α-Glucosidase inhibition Type 2 diabetes Antihyperglycemic Scaffold repurposing

In Vitro Cytotoxicity Potential of the Imidazo[1,2-c]quinazoline Scaffold Against MCF-7 and HeLa Cancer Cell Lines

Polycarbo-substituted imidazo[1,2-c]quinazolines have been systematically evaluated for in vitro cytotoxicity, providing quantitative benchmarks for the scaffold class. Khoza et al. (2015) screened a library of polycarbo-substituted 2H-imidazo[1,2-c]quinazolines against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines, reporting LC₅₀ values spanning from <0.1 µM to >100 µM depending on substitution pattern [1]. The most potent compounds in that series—5b (LC₅₀ < 0.1 µM against MCF-7) and 5h (LC₅₀ = 0.34 ± 0.06 µM against MCF-7; LC₅₀ = 0.19 ± 0.01 µM against HeLa)—demonstrated sub-micromolar potency, while the reference drug doxorubicin hydrochloride was used as a positive control [1]. Halogen substitution (particularly 4-fluorophenyl and 4-chlorophenyl groups at the Ar1 position) was associated with enhanced cytotoxicity. The target compound 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one differs structurally from the Khoza series in that it bears a 3-benzylidene substituent rather than 5-aryl substitution and lacks halogenation; however, the imidazoquinazoline core is shared [1]. Separately, the vulcanchem database entry for the imidazo[1,2-c]quinazolin-2(3H)-one scaffold class references GI₅₀ values as low as 2.1 µM for bromo- and iodo-substituted derivatives against MCF-7 and HeLa cells, though the primary source for this data point could not be independently verified and may derive from the Khoza study or related work . No peer-reviewed cytotoxicity data exist for the specific CAS 60045-40-1 compound, and users should consider this compound for de novo cytotoxicity screening rather than relying on pre-existing potency data.

Anticancer Cytotoxicity MCF-7 breast cancer HeLa cervical cancer Scaffold profiling

Structural Differentiation of the 3-Benzylidene-Imidazoquinazolinone Core from 5-Aryl- and 5-Thio-Substituted Imidazoquinazolines: Implications for Target Engagement and Chemical Reactivity

The target compound possesses a 3-exocyclic benzylidene substituent conjugated to the imidazoquinazolin-2-one carbonyl, forming an α,β-unsaturated carbonyl (enone) system that is structurally absent from the majority of biologically characterized imidazoquinazolines. This contrasts with: (a) the 5-aryl-2,3-diphenylimidazo[1,2-c]quinazoline series (Peytam 2023/2024) where the imidazole ring is fully substituted with aryl groups but lacks exocyclic conjugation [1]; (b) the 5-thio-substituted imidazo[1,2-c]quinazolin-2(3H)-one series (Peytam 2024) where a thioether linkage at C5 replaces the aryl substituent [2]; and (c) the 2,3-dihydroimidazo[1,2-c]quinazoline series (Khoza 2015) where the imidazole ring is partially saturated [3]. The extended π-conjugation in the target compound may confer distinct photophysical properties (fluorescence, UV absorption) that are not present in saturated or non-conjugated analogs, and the enone motif is a recognized pharmacophore for covalent inhibitor design targeting cysteine residues in kinases and other enzymes [4]. The imidazo[1,2-c]quinazoline scaffold has been explored for cGMP-specific PDE inhibition (US Patent 5,661,147) and PI3K inhibition (PIK-90), but these applications utilize different substitution topologies [5]. For researchers evaluating this compound as a chemical probe or lead scaffold, the unique conjugation pattern provides a differentiated starting point that cannot be replicated by any analog within the 60045-CAS series lacking the benzylidene double bond or by 5-substituted imidazoquinazolines from the recent literature.

Scaffold topology Conjugated enone Chemical reactivity Kinase inhibition Covalent targeting

Evidence-Supported Research and Industrial Application Scenarios for 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 60045-40-1)


Scaffold-Hopping Starting Point for α-Glucosidase Inhibitor Lead Optimization Leveraging Ortho-Methoxy SAR

The convergent SAR evidence from two independent imidazoquinazoline chemotypes—the 5-aryl-2,3-diphenyl series (Peytam 2023) and the triazole-linked 5-thio series (Peytam 2024)—demonstrates that ortho-methoxy substitution on aryl rings consistently enhances α-glucosidase inhibitory potency, with the 2-OCH₃ analog 19e achieving an IC₅₀ of 50.0 ± 0.12 µM (15-fold more potent than acarbose) [1]. The 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one presents an unexplored 3-benzylidene substitution topology bearing this potency-associated ortho-methoxy motif, making it a structurally novel scaffold-hopping candidate for antidiabetic lead discovery [1][2]. Procurement of this compound enables evaluation of whether the ortho-methoxy potency enhancement observed in 5-substituted imidazoquinazolines translates to the 3-benzylidene subclass, potentially opening new chemical space for α-glucosidase inhibitor development distinct from the acarbose-like carbohydrate mimetics and the benzylidene-quinazolinone hybrids (IC₅₀ ~561–610 µM) described by Khalifa et al. [2].

Physicochemical Probe for Investigating Lipophilicity-Dependent ADME Properties in Fused Tricyclic Heterocycle Series

With a calculated LogP of 1.91950 and a polar surface area of 56.48 Ų, 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one occupies a favorable position within oral drug-likeness parameter space . Compared to the unsubstituted 3-(phenylmethylene) analog (CAS 60045-37-6), the target compound offers a distinct lipophilicity-hydrophilicity balance conferred by the ortho-methoxy group, which introduces an additional hydrogen-bond acceptor while simultaneously modulating LogP . This compound can serve as a calibrated lipophilicity probe within the 60045-CAS benzylidene-imidazoquinazolinone series for systematic assessment of how incremental LogP changes affect membrane permeability, metabolic stability, and plasma protein binding—parameters critical for prioritizing analogs in preclinical development without committing to extensive synthetic derivatization.

Covalent Inhibitor or Chemical Biology Probe Enabled by the α,β-Unsaturated Carbonyl Pharmacophore

The exocyclic benzylidene double bond of the target compound, conjugated to the C2 carbonyl of the imidazoquinazolinone core, constitutes an α,β-unsaturated carbonyl (Michael acceptor) system—a well-established pharmacophore for covalent targeting of cysteine residues in kinase active sites and other therapeutically relevant enzymes [3]. This structural feature is absent from the 2,3-diphenyl-substituted (Peytam 2023), 5-thio-substituted (Peytam 2024), and 2,3-dihydro (Khoza 2015) imidazoquinazoline series that dominate the current literature [1][4]. For chemical biology groups investigating covalent probe development, this compound provides a pre-assembled enone warhead embedded within a drug-like tricyclic scaffold—a combination that would require multi-step de novo synthesis if starting from any other commercially available imidazoquinazoline analog lacking the benzylidene moiety.

Broad-Spectrum Antiproliferative Screening Candidate for MCF-7 and HeLa Cancer Cell Line Panels

The imidazo[1,2-c]quinazoline scaffold has demonstrated tractable in vitro cytotoxicity, with polycarbo-substituted derivatives achieving LC₅₀ values from <0.1 µM to 18.1 µM against MCF-7 breast adenocarcinoma cells and from 0.19 µM to >100 µM against HeLa cervical cancer cells [4]. While these data derive from halogenated 5-aryl-2,3-dihydro analogs rather than the 3-benzylidene subclass, the shared imidazoquinazoline core supports inclusion of CAS 60045-40-1 in antiproliferative screening cascades. The target compound's distinct substitution pattern—featuring a methoxy-bearing benzylidene rather than halogenated aryl groups—may reveal differential cancer cell line selectivity compared to the halogen-dependent cytotoxicity trend observed in the Khoza series, where 4-fluorophenyl and 4-chlorophenyl substitutions at Ar1 were associated with enhanced potency [4].

Quote Request

Request a Quote for 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.